molecular formula C16H14O4 B5811870 (5-Formyl-2-methoxyphenyl) 2-phenylacetate

(5-Formyl-2-methoxyphenyl) 2-phenylacetate

Cat. No.: B5811870
M. Wt: 270.28 g/mol
InChI Key: DNRVRZYNESUTSJ-UHFFFAOYSA-N
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Description

(5-Formyl-2-methoxyphenyl) 2-phenylacetate is an organic compound with the molecular formula C16H14O4 It is known for its unique structure, which includes a formyl group, a methoxy group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Formyl-2-methoxyphenyl) 2-phenylacetate typically involves the esterification of 5-formyl-2-methoxyphenol with phenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

(5-Formyl-2-methoxyphenyl) 2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Formyl-2-methoxyphenyl) 2-phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Formyl-2-methoxyphenyl) 2-phenylacetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The phenylacetate moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • (5-Formyl-2-methoxyphenyl) acetate
  • (5-Formyl-2-methoxyphenyl) benzoate
  • (5-Formyl-2-methoxyphenyl) butyrate

Uniqueness

(5-Formyl-2-methoxyphenyl) 2-phenylacetate is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a balance of hydrophilic and lipophilic properties, making it versatile for various applications .

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-14-8-7-13(11-17)9-15(14)20-16(18)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRVRZYNESUTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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